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Compound of Interest

Compound Name: N-Methoxy-N-methylbenzamide

Cat. No.: B104586 Get Quote

Application Notes: Acylation with N-Methoxy-N-
methylbenzamide
Introduction

N-Methoxy-N-methylbenzamide (CAS: 6919-61-5), commonly known as a Weinreb amide, is

a highly versatile and efficient acylating agent in modern organic synthesis.[1][2] Its primary

application lies in the synthesis of ketones and aldehydes from various nucleophiles, most

notably organometallic reagents like Grignard and organolithium compounds.[3][4] The unique

structural feature of the N-methoxy-N-methylamide group provides a significant advantage over

more traditional acylating agents such as acid chlorides or esters: it effectively prevents the

common problem of over-addition.[3][5] This precise control is critical in the construction of

complex molecules, particularly in the pharmaceutical and fine chemical industries where high

purity and structural accuracy are essential.[5][6]

Mechanism of Action

The efficacy of N-Methoxy-N-methylbenzamide in preventing over-addition stems from its

ability to form a stable tetrahedral intermediate upon nucleophilic attack. As proposed by

Weinreb and Nahm, the organometallic reagent adds to the carbonyl carbon, and the resulting

intermediate is stabilized by chelation between the lithium or magnesium metal center and the

methoxy oxygen atom.[3][4] This chelated complex is stable at low temperatures, preventing

the elimination of the amide group and a subsequent second addition of the nucleophile.[3] The
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desired ketone or aldehyde is then liberated during aqueous workup, which breaks down the

stable intermediate.[7] This chelation-controlled reactivity allows for the reliable and high-yield

synthesis of carbonyl compounds.[4]

Experimental Protocols
Protocol 1: Synthesis of a Ketone using a Grignard
Reagent
This protocol describes a general procedure for the acylation of a Grignard reagent with N-
Methoxy-N-methylbenzamide to synthesize a ketone.

Materials:

N-Methoxy-N-methylbenzamide

Anhydrous tetrahydrofuran (THF)

Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide) in THF or

diethyl ether

1 M Hydrochloric acid (HCl), aqueous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (Brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Reaction Setup: All glassware must be oven-dried or flame-dried and cooled under a stream

of dry nitrogen or argon.[8] To a round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet, add N-Methoxy-N-methylbenzamide (1.0 eq.).

Dissolution: Dissolve the amide in anhydrous THF.
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Cooling: Cool the solution to 0 °C in an ice-water bath.

Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 - 1.5 eq.) dropwise to

the stirred solution, maintaining the temperature at 0 °C.

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours or until Thin Layer

Chromatography (TLC) analysis indicates the consumption of the starting amide.

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl

at 0 °C.

Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel

and add ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired ketone.

Protocol 2: Synthesis of an Aldehyde via Reduction
This protocol outlines the reduction of N-Methoxy-N-methylbenzamide to benzaldehyde using

a hydride reagent.

Materials:

N-Methoxy-N-methylbenzamide

Anhydrous tetrahydrofuran (THF)

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H)

Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve N-Methoxy-N-
methylbenzamide (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of Reducing Agent: Slowly add the hydride reducing agent (e.g., LiAlH₄, 1.5 eq.) to

the stirred solution, ensuring the temperature remains below -70 °C.

Reaction: Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.

Quenching: Quench the reaction by the slow addition of ethyl acetate, followed by a

saturated aqueous solution of Rochelle's salt. Alternatively, quench carefully with 1 M HCl.

Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear

layers form.

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic

layers.

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter,

and remove the solvent in vacuo.

Purification: If necessary, purify the crude benzaldehyde by flash chromatography or

distillation.

Data Presentation
The acylation of various organometallic reagents with N-Methoxy-N-methylbenzamide
provides the corresponding ketones in good to excellent yields.
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Entry
Nucleophile
(Organometallic
Reagent)

Product Typical Yield (%)

1
Phenylmagnesium

bromide
Benzophenone >90

2
Methylmagnesium

iodide
Acetophenone >90

3
Ethylmagnesium

bromide
Propiophenone >85

4 n-Butyllithium Valerophenone >85

5
Isopropylmagnesium

chloride

Isopropyl phenyl

ketone
>80

6
Vinylmagnesium

bromide
Phenyl vinyl ketone >75

Note: Yields are representative and can vary based on specific reaction conditions and the

purity of reagents.

Visualizations
Reaction Mechanism
Caption: Mechanism of Weinreb ketone synthesis.

Experimental Workflow
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Caption: General workflow for ketone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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